
Glyeurysaponin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyeurysaponin is a type of saponin that is extracted from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, glyeurysaponin has attracted significant attention from the scientific community.
Mecanismo De Acción
The exact mechanism of action of glyeurysaponin is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, glyeurysaponin has been found to inhibit the replication of certain viruses, such as the influenza virus.
Biochemical and Physiological Effects:
Glyeurysaponin has been found to possess various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. Additionally, glyeurysaponin has been found to regulate the expression of certain genes, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of glyeurysaponin is its potential therapeutic applications. It has been found to possess various biological activities, which make it a promising candidate for the treatment of various diseases. Additionally, glyeurysaponin is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of glyeurysaponin is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of glyeurysaponin. One potential direction is the development of glyeurysaponin-based drugs for the treatment of various diseases, such as arthritis and cancer. Another potential direction is the investigation of the mechanism of action of glyeurysaponin, which could provide insight into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of glyeurysaponin in humans.
Métodos De Síntesis
Glyeurysaponin can be synthesized through various methods, including extraction from the roots of Glycyrrhiza uralensis and chemical synthesis. The extraction method involves grinding the roots of the plant and extracting the saponins using solvents such as methanol, ethanol, or water. Chemical synthesis involves the use of various chemical reagents to synthesize glyeurysaponin.
Aplicaciones Científicas De Investigación
Glyeurysaponin has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, glyeurysaponin has been found to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections.
Propiedades
Número CAS |
137476-70-1 |
|---|---|
Nombre del producto |
Glyeurysaponin |
Fórmula molecular |
C42H62O16 |
Peso molecular |
822.9 g/mol |
Nombre IUPAC |
6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |
Clave InChI |
WHDJHPHODXMQKD-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Sinónimos |
3-beta-hydroxy-11-oxoolean-12-en-30-oic acid-3-O-beta-D-glucuronopyranosyl-(1-4)-beta-D-glucuronopyranoside glyeurysaponin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




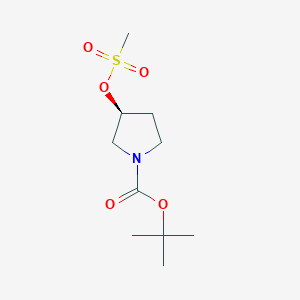
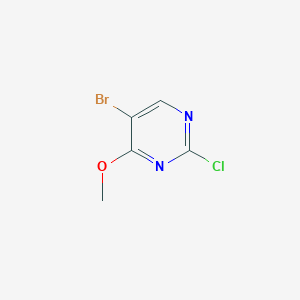



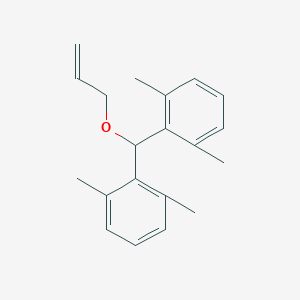
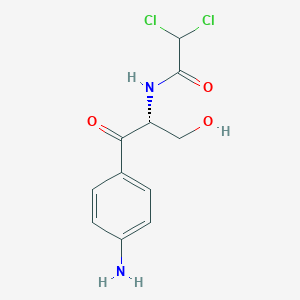
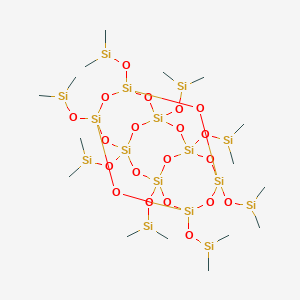

![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
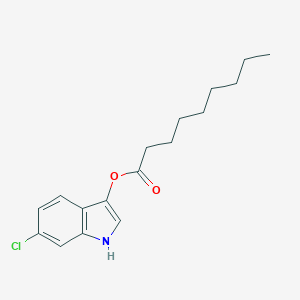
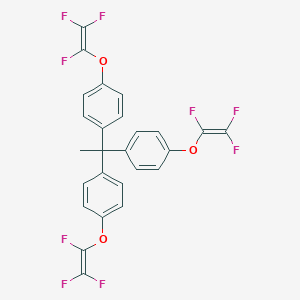
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)